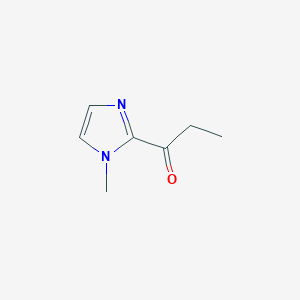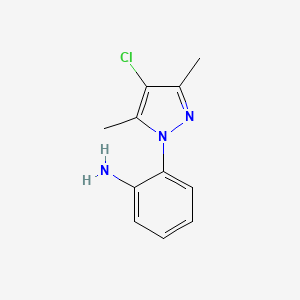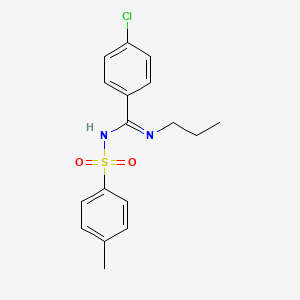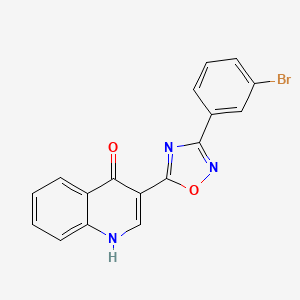
3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It contains a benzene ring fused to a pyridine ring. An oxadiazole ring and a phenyl ring are also attached to the quinoline ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, quinoline derivatives are often synthesized using Skraup synthesis, Doebner reaction, or Combes quinoline synthesis . The oxadiazole ring could potentially be introduced via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, an oxadiazole ring, and a phenyl ring. The bromine atom on the phenyl ring would be a significant feature, as halogens are often involved in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, quinoline derivatives are known to undergo a variety of reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase the compound’s reactivity. The aromatic rings could contribute to the compound’s stability and could influence its solubility .科学的研究の応用
Synthesis and Antimicrobial Activity
Several studies have focused on synthesizing novel derivatives of the compound and testing their antimicrobial efficacy. For instance, Patel and Patel (2010) reported on the synthesis of various 3-(1,3,4-oxadiazol-2-yl)-quinazolin-4(3H)-ones, including derivatives with bromo groups, which exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi (Patel & Patel, 2010). Similarly, Shaaban et al. (2009) synthesized novel quinoxalinone derivatives with promising antibacterial activity (Shaaban, Khalil, Ahmed, & Lamie, 2009).
Antiprotozoal and Anticancer Applications
Patel et al. (2017) developed N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamides and evaluated them for antimicrobial and antiprotozoal activities, finding them effective against T. cruzi in both in vitro and short-term in vivo models (Patel, Patel, Purohit, Patel, Rajani, Moo-Puc, López-Cedillo, Nogueda-Torres, & Rivera, 2017). Fadda et al. (2011) also synthesized (1,3,4-oxadiazol-2-yl)-1H-benzo[h]quinolin-4-one derivatives with notable antioxidant properties and cytotoxicity, indicating potential anticancer activities (Fadda, Abdel-Rahman, El‐Sayed, Zidan, & Badria, 2011).
Novel Synthesis Methods and Other Applications
Further research has led to the development of new synthesis methods and the exploration of additional biological activities. For example, Özyanik et al. (2012) synthesized quinoline derivatives containing an azole nucleus, demonstrating good antimicrobial activity (Özyanik, Demirci, Bektaş, & Demirbas, 2012). Additionally, Bolakatti et al. (2020) designed benzo[d]thiazolyl substituted-2-quinolone hybrids with significant anticancer and antimicrobial activities (Bolakatti, Palkar, Katagi, Hampannavar, Karpoormath, Ninganagouda, & Badiger, 2020).
将来の方向性
特性
IUPAC Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O2/c18-11-5-3-4-10(8-11)16-20-17(23-21-16)13-9-19-14-7-2-1-6-12(14)15(13)22/h1-9H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEJEJFNSJWWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-4-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2466775.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2466778.png)
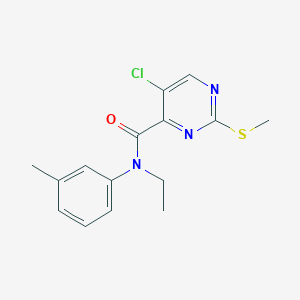
![9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2466781.png)
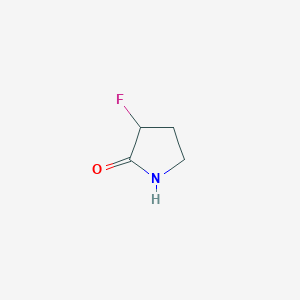
![(5-Cyclopropylisoxazol-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2466784.png)
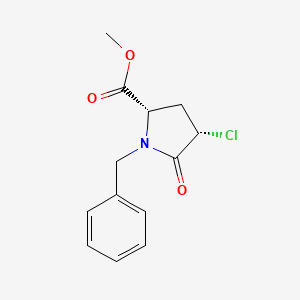
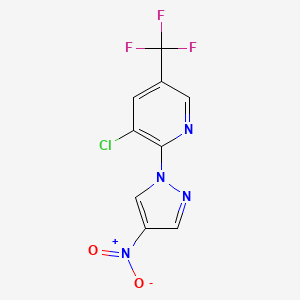
![3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzonitrile](/img/structure/B2466789.png)
![{[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2466790.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2466791.png)
